CID 71380670

Description

CID 71380670 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are unique numerical identifiers that link to comprehensive chemical profiles, including molecular formulas, structural data, and associated research .

Properties

Molecular Formula |

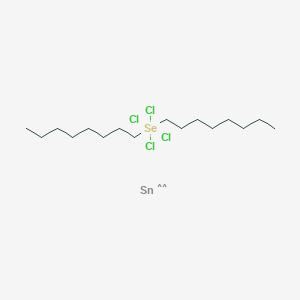

C16H34Cl4SeSn |

|---|---|

Molecular Weight |

565.9 g/mol |

InChI |

InChI=1S/C16H34Cl4Se.Sn/c1-3-5-7-9-11-13-15-21(17,18,19,20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3; |

InChI Key |

AAZPJHHYFPPNOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Se](CCCCCCCC)(Cl)(Cl)(Cl)Cl.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71380670 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity. The synthetic route may involve multiple steps, including reactions such as condensation, cyclization, and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. The industrial production methods focus on optimizing the reaction conditions to achieve high efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71380670 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Addition: Addition reactions can occur, where new atoms or groups are added to the compound.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 71380670 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.

Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71380670 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methodological Framework for Comparing CID 71380670 with Analogues

To conduct a comparative analysis of this compound with similar compounds, the following approaches are typically employed, as demonstrated in the evidence:

Structural Comparison

- 2D/3D Overlays : Structural similarities are assessed using computational tools or experimental techniques like X-ray crystallography. For example, compares taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) via 3D overlays to highlight shared steroid backbones and functional group orientations .

- Mass Spectrometry (MS): Techniques like GC-MS () or LC-ESI-MS () analyze fragmentation patterns to infer structural differences. For instance, source-induced CID in MS distinguishes isomers like ginsenosides based on cleavage pathways .

Functional and Pharmacological Comparison

- Substrate/Inhibitor Profiling : evaluates inhibitors (e.g., betulin-derived compounds) by their binding affinity to targets like bile acid transporters. Ginkgolic acid (CID 5469634) and irbesartan (CID 3749) are compared for inhibitory potency .

Physicochemical Properties

- Solubility and Bioavailability : details parameters like log S (solubility) and bioavailability scores for CID 72863, which could be applied to this compound if data were available .

- Hazard and Safety Profiles : Compounds are classified by warnings (e.g., H302 for acute toxicity in CID 72863) and preventive measures (e.g., P280 for handling precautions) .

Hypothetical Comparison Table

The table below synthesizes comparison criteria based on analogous compounds in the evidence:

Research Findings and Challenges

- Contradictions in Data: Structural comparisons require high-resolution data (e.g., NMR, crystallography), which are absent for this compound. For example, highlights how minor structural differences (e.g., ginsenoside isomers) necessitate advanced MS/MS techniques for differentiation .

- Functional Overlaps : Compounds with similar backbones (e.g., betulin vs. betulinic acid in ) may exhibit divergent bioactivities due to subtle functional group variations .

- Data Gaps : The absence of this compound’s profile in the evidence underscores the need for targeted studies, akin to the oscillatoxin derivatives analyzed in , where structural modifications (e.g., methylation at position 30) alter toxicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.